2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

Catalog No.
S11825277
CAS No.
M.F
C19H16N2O4S2
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfony...

Product Name

2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

IUPAC Name

2-(5-methyl-1-benzofuran-3-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C19H16N2O4S2

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C19H16N2O4S2/c1-11-3-6-16-14(7-11)12(10-25-16)8-18(22)21-19-20-15-5-4-13(27(2,23)24)9-17(15)26-19/h3-7,9-10H,8H2,1-2H3,(H,20,21,22)

InChI Key

BPTFCQUSBZDEQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

The compound 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a complex organic molecule characterized by its unique structural features. It consists of a benzofuran moiety linked to a benzothiazole derivative through an acetamide functional group. The presence of a methylsulfonyl group enhances its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its diverse structural components, which may contribute to various pharmacological effects.

The chemical reactivity of this compound can be attributed to several functional groups present in its structure. The acetamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine. Additionally, the methylsulfonyl group is known to participate in nucleophilic substitution reactions, making it a potential site for further chemical modifications. The benzofuran and benzothiazole rings can also undergo electrophilic aromatic substitution reactions, providing pathways for the synthesis of derivatives with varied biological activities.

Compounds containing benzofuran and benzothiazole moieties have been studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Preliminary studies suggest that 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide may exhibit significant biological activity due to the synergistic effects of its structural components. For instance, benzofurans are often associated with neuroprotective effects, while benzothiazoles are recognized for their anticancer properties.

The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide can be achieved through several methods:

  • Condensation Reactions: The initial step may involve the condensation of 5-methyl-1-benzofuran-3-carboxylic acid with 6-(methylsulfonyl)-1,3-benzothiazole-2-amine to form the desired amide.
  • Functional Group Modifications: Subsequent modifications may include the introduction of the acetamide group via acetylation reactions.
  • Catalytic Methods: Utilizing catalysts such as palladium or copper can enhance yields and selectivity during synthesis.

These methods are adaptable depending on the desired purity and yield of the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its anticipated biological activities, it could serve as a lead compound in drug development targeting diseases such as cancer or neurodegenerative disorders.
  • Material Science: The unique properties of benzofuran and benzothiazole derivatives may allow for applications in organic electronics or as fluorescent materials.

Interaction studies involving 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide can provide insights into its mechanism of action and potential therapeutic targets. Techniques such as molecular docking simulations and in vitro assays can be employed to evaluate binding affinities with various biological macromolecules (e.g., enzymes, receptors). These studies are crucial for understanding how this compound interacts at the molecular level, paving the way for further development.

Several compounds share structural similarities with 2-(5-methyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide, highlighting its unique features:

Compound NameStructural FeaturesNotable Activities
2-(6-methyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamideContains thiadiazole instead of benzothiazoleAntimicrobial activity
5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1, 3, 4]oxadiazoleOxadiazole ring presentAnticancer properties
N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamideThienyl structurePotential neuroprotective effects

These comparisons illustrate that while there are compounds with similar frameworks or functional groups, each possesses distinct characteristics that contribute to their unique biological profiles and applications.

Nucleophilic Substitution Strategies for Benzothiazole-Acetamide Coupling

The benzothiazole-acetamide linkage in this compound is typically constructed via nucleophilic acyl substitution. A study demonstrated that 2-aminobenzothiazole derivatives react with chloroacetyl chloride in dimethylformamide at 80°C to form acetamide bonds, achieving 78–93% yields depending on substituent electronic effects. Catalytic systems play a critical role, with Pd(PPh₃)₄ showing particular efficacy in Suzuki-Miyaura cross-couplings involving 6-bromo-benzothiazole intermediates.

Table 1: Comparative analysis of coupling agents for benzothiazole-acetamide formation

Coupling AgentSolventTemperature (°C)Yield (%)Reference
Chloroacetyl chlorideDMF8093
Pd(PPh₃)₄1,4-Dioxane10085
EDCI/HOBtTHF2567

Steric hindrance at the benzothiazole 2-position necessitates optimized reaction times (4–8 hours). Recent advances employ copper bromide-mediated regiospecific coupling, achieving 89% yield for analogous structures through allylic Grignard reagent participation.

Microwave-Assisted Cyclization Techniques for Benzofuran Core Formation

Microwave irradiation significantly enhances the efficiency of benzofuran ring construction. A three-component Sonogashira coupling/cyclization protocol using 2-iodophenols, terminal alkynes, and aryl iodides under microwave conditions (120°C, 20 minutes) produces 5-methyl-1-benzofuran intermediates with 76–92% yields. Key parameters include:

  • Power settings: 300 W optimal for preventing decomposition
  • Catalyst system: PdCl₂(PPh₃)₂/CuI (1:2 molar ratio)
  • Solvent effects: Dimethylacetamide outperforms DMF in yield (Δ+14%)

Comparative kinetic studies show microwave methods reduce reaction times by 60% versus conventional heating (20 vs. 50 minutes). The methyl group at position 5 is introduced via alkylation of potassium tert-butoxide-activated phenol intermediates prior to cyclization.

Optimization of Methylsulfonyl Group Introduction via Sulfonation Reactions

The 6-methylsulfonyl moiety is installed through sequential sulfonation and methylation. Chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C achieves 92% sulfonation of the benzothiazole precursor. Critical optimization factors include:

  • Temperature control: Below −5°C prevents polysulfonation
  • Quenching method: Gradual addition to ice-water (pH 7.4)
  • Methylation agents: Dimethyl sulfate vs. methyl iodide comparison

Table 2: Methylation efficiency for sulfonated intermediates

Methylating AgentEquivalentsTime (h)Yield (%)
Dimethyl sulfate1.2288
Methyl iodide2.5679
Trimethyl phosphate3.0468

XRD analysis confirms complete conversion to the methylsulfonyl group when using dimethyl sulfate, with characteristic S=O stretching vibrations at 1165 cm⁻¹ and 1320 cm⁻¹ in FTIR. Post-sulfonation purification via recrystallization from ethanol/water (3:1) removes residual sulfonic acids effectively.

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

400.05514934 g/mol

Monoisotopic Mass

400.05514934 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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